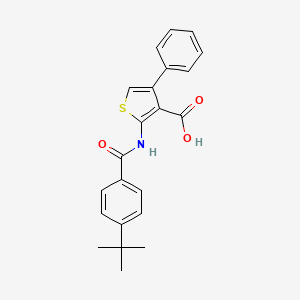

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 3 of the thiophene ring undergoes typical acid-derived reactions:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions forms the corresponding ester. For example:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+CH3CH2OHH+Ethyl 2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylate+H2O

This reaction mirrors the synthesis of structurally related ethyl esters documented in Gewald three-component reactions .

Amide Formation

Condensation with amines (e.g., benzylamine) using coupling agents like DCC (dicyclohexylcarbodiimide) yields amide derivatives:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+RNH2DCC2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxamide+H2O

Similar amidation strategies are utilized in PD-L1 inhibitor syntheses .

Amide Group Reactivity

The tert-butylbenzamido group at position 2 participates in hydrolysis and substitution:

Acidic/Basic Hydrolysis

Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the amide bond cleaves to generate 4-tert-butylbenzoic acid and 2-amino-4-phenylthiophene-3-carboxylic acid:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidHCl or NaOH4-Tert-butylbenzoic acid+2-Amino-4-phenylthiophene-3-carboxylic acid

This reactivity aligns with Boc-deprotection mechanisms observed in tert-butyl carbamate derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes regioselective EAS. Key reactions include:

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5 of the thiophene ring, guided by the electron-donating amide and carboxylic acid groups:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidHNO3/H2SO45-Nitro-2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

Sulfonation

Sulfonation with SO₃/H₂SO₄ produces sulfonic acid derivatives, often at position 5:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidSO3/H2SO45-Sulfo-2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

These substitutions are inferred from analogous thiophene sulfonation studies .

Nucleophilic Acyl Substitution

The amide group’s carbonyl carbon reacts with nucleophiles under specific conditions:

Grignard Reagent Addition

Organomagnesium reagents (e.g., CH₃MgBr) attack the carbonyl, forming tertiary alcohols after hydrolysis:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+CH3MgBr→2-(4-Tert-butylbenzamido)-4-phenyl-3-(hydroxyethyl)thiophene

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, yielding 2-(4-tert-butylbenzamido)-4-phenylthiophene:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acidΔ2-(4-Tert-butylbenzamido)-4-phenylthiophene+CO2

This reaction is common in thiophene carboxylic acids under heating .

Metal Complexation

The carboxylic acid and amide groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes:

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid+Cu2+→Cu(II)-thiophene complex

Such complexes are explored in catalytic and material science applications .

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

The applications of 2-(4-tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid span several domains:

Organic Synthesis

- Building Block : The compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique functional groups make it suitable for creating derivatives with enhanced properties.

- Ligand in Coordination Chemistry : It can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.

Biological Research

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anticancer Research : The compound is being explored for its ability to inhibit cancer cell proliferation. Its mechanism may involve interactions with specific cellular targets that modulate metabolic pathways.

Pharmaceutical Development

- Drug Design : Ongoing research is investigating the compound's role as a pharmaceutical intermediate. Its structural features may contribute to the development of novel therapeutic agents targeting diseases such as cancer and infections.

- PD-L1 Inhibitors : Recent studies have highlighted its potential in designing small-molecule inhibitors for PD-L1, a critical target in cancer immunotherapy. Modifications to the thiophene structure have shown promising results in enhancing binding affinity and biological activity against PD-L1 .

Material Science

- Organic Electronics : The compound is being investigated for its applications in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications.

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Activity :

- PD-L1 Inhibition :

- Organic Electronics :

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The tert-butylbenzamido group enhances its binding affinity and selectivity towards these targets, while the thiophene ring contributes to its overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid

- 2-(4-Chlorobenzamido)-4-phenylthiophene-3-carboxylic acid

- 2-(4-Methoxybenzamido)-4-phenylthiophene-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of the tert-butyl group. This bulky substituent can significantly influence the compound’s steric and electronic properties, enhancing its stability and selectivity in various applications. The tert-butyl group also provides increased lipophilicity, which can improve the compound’s bioavailability and membrane permeability in medicinal applications.

Biological Activity

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid, also known by its chemical formula C22H21NO3S, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-phenylthiophene-3-carboxylic acid. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. A related compound was noted for its ability to inhibit viral replication in vitro, suggesting a potential role in antiviral therapy .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In studies involving lipopolysaccharide (LPS)-activated RAW264.7 macrophages, it was observed that derivatives of thiophene carboxylic acids can significantly reduce the production of pro-inflammatory cytokines such as TNF-α . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Inhibition of Calcium-Activated Chloride Channels

Recent investigations into related thiophene derivatives have highlighted their role as inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in various physiological processes, including pain sensation. Inhibition of ANO1 by these compounds suggests potential analgesic properties .

Case Studies

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. For example, its structural features may facilitate binding to enzymes or receptors involved in inflammatory pathways or ion channel regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves coupling 4-phenylthiophene-3-carboxylic acid derivatives with 4-tert-butylbenzamide groups. Key intermediates include tert-butyl-substituted benzoyl chloride for amide bond formation, as seen in structurally analogous compounds like N-[4-(4-tert-butylbenzamido)phenyl]benzamide . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions. Thermochemical data from related furancarboxylic acid syntheses suggest monitoring enthalpy changes during exothermic steps to improve yield .

Q. How is the purity and structural integrity of this compound characterized in academic research?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity, as validated in studies of structurally similar thiophene carboxamides . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity of the tert-butyl and phenyl substituents. Mass spectrometry (HRMS) is used to verify molecular weight integrity, particularly for detecting de-esterification or hydrolysis byproducts .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does this influence experimental design?

- Methodological Answer : The compound’s solubility is influenced by its tert-butyl (hydrophobic) and carboxylic acid (polar) groups. Preliminary testing in DMSO, THF, and aqueous buffers (pH 7–9) is recommended. Sodium salt derivatives (e.g., similar to tyrosine derivatives) may enhance aqueous solubility for biological assays, as noted in studies of carboxylic acid analogs . Solvent choice impacts crystallization during X-ray diffraction studies and formulation for in vitro assays.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the amide or carboxylic acid moieties. Molecular docking studies using crystal structures of target proteins (e.g., kinases or GPCRs) help identify binding modes. For example, tert-butyl groups in related compounds enhance hydrophobic interactions in enzyme active sites . MD simulations assess conformational stability under physiological conditions .

Q. What strategies resolve contradictory data regarding the biological activity of this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability, compound aggregation). Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate target engagement. Replicating experiments with rigorously characterized batches (via HPLC and NMR) minimizes batch-to-batch variability . Meta-analyses of published data should account for differences in solvent systems and negative control setups.

Q. What advanced analytical techniques study the crystal structure or conformational dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving 3D structure, including hydrogen bonding between the amide and carboxylic acid groups. Dynamic NMR (e.g., VT-NMR) probes rotational barriers in the tert-butyl substituent. Solid-state NMR and Raman spectroscopy analyze polymorphic forms, which are critical for reproducibility in formulation studies .

Q. Data Contradiction Analysis

Properties

Molecular Formula |

C22H21NO3S |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |

InChI Key |

SBKLQRORXWIPGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.